m-PEG11-OH

Monodisperse PEG Polydispersity Index Bioconjugation Reproducibility

m-PEG11-OH is a monodisperse polyethylene glycol derivative containing precisely 11 ethylene glycol repeat units and a terminal hydroxyl group, with a molecular weight of 516.62 g/mol. This compound is synthesized as a discrete, single-length oligomer rather than a polydisperse polymer mixture, ensuring batch-to-batch consistency and reproducible conjugation outcomes in bioconjugation, drug delivery, and PROTAC linker applications.

Molecular Formula C23H48O12
Molecular Weight 516.6 g/mol
Cat. No. B054264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG11-OH
Molecular FormulaC23H48O12
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C23H48O12/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-35-23-22-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-24/h24H,2-23H2,1H3
InChIKeyVWDQSWKLHABGKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

m-PEG11-OH (CAS 2168540-65-4) Chemical Identity and Core Specifications for Procurement


m-PEG11-OH is a monodisperse polyethylene glycol derivative containing precisely 11 ethylene glycol repeat units and a terminal hydroxyl group, with a molecular weight of 516.62 g/mol . This compound is synthesized as a discrete, single-length oligomer rather than a polydisperse polymer mixture, ensuring batch-to-batch consistency and reproducible conjugation outcomes in bioconjugation, drug delivery, and PROTAC linker applications [1]. Its hydroxyl functionality provides a versatile handle for further derivatization into activated esters, ethers, or other reactive groups .

Procurement Risk Analysis: Why m-PEG11-OH Cannot Be Replaced by Generic PEG or Adjacent Oligomers


Substituting m-PEG11-OH with polydisperse PEG (e.g., PEG 500, PEG 600) introduces a mixture of chain lengths and a polydispersity index (PDI) > 1.1, which compromises reproducibility in PEGylation and leads to heterogeneous conjugate populations . Similarly, substituting with adjacent monodisperse oligomers such as m-PEG10-OH or m-PEG12-OH alters the physical length and conformational flexibility of the linker, which has been experimentally shown to modulate protein degradation efficiency in PROTAC systems [1]. The precise 11-unit chain length, combined with monodispersity (PDI = 1.0), ensures that every molecule in the batch is structurally identical, eliminating the variability inherent in polymer-grade alternatives .

Quantitative Differentiation Evidence: m-PEG11-OH vs. Polydisperse PEG and Adjacent Monodisperse Oligomers


Monodispersity and Batch Consistency: m-PEG11-OH vs. Polydisperse PEG 500/600

m-PEG11-OH is a monodisperse compound with a precise molecular weight of 516.62 g/mol and a polydispersity index (PDI) of 1.0, meaning every molecule in the batch contains exactly 11 ethylene glycol units. In contrast, polydisperse PEG products with average molecular weights near 500 Da (e.g., PEG 500, PEG 600) consist of a mixture of oligomers with chain lengths varying across a distribution, typically exhibiting a PDI > 1.1 . This molecular heterogeneity leads to batch-to-batch variability in conjugation efficiency and final conjugate properties, whereas monodisperse m-PEG11-OH ensures consistent and predictable outcomes in PEGylation reactions [1].

Monodisperse PEG Polydispersity Index Bioconjugation Reproducibility

Linker Length-Dependent PROTAC Degradation Efficiency: PEG11 vs. Shorter PEG Linkers

A structure-activity relationship (SAR) study of Retro-2-based PROTACs demonstrated that GSPT1 degradation efficiency is directly dependent on the length of the flexible PEG chain linker [1]. PROTACs constructed with PEG2 linkers exhibited complete blockade of protein biosynthesis from 1 μM to 30 μM, whereas longer PEG linkers (PEG3-PEG6) produced graded, length-dependent degradation profiles. The study establishes that linker length is not a passive variable but an active conformational tuner that determines productive ternary complex formation between the E3 ligase and target protein [1]. By extension, the 11-unit PEG chain in m-PEG11-OH provides a specific linker length and conformational ensemble distinct from shorter PEGs (e.g., PEG4, PEG8) and longer polydisperse PEGs, enabling precise tuning of degradation efficiency in PROTAC design [2].

PROTAC Linker Length Targeted Protein Degradation

Aqueous and Organic Solubility Profile: m-PEG11-OH vs. Longer PEG Polymers

m-PEG11-OH exhibits high solubility in both aqueous and organic solvents, a characteristic that distinguishes it from higher molecular weight polydisperse PEGs. Quantitative solubility data indicate that m-PEG11-OH dissolves in DMSO at ≥100 mg/mL (193.57 mM) and is freely soluble in water, ethanol, DMF, and other polar organic solvents . In contrast, higher molecular weight PEG polymers (e.g., PEG 2000, PEG 5000) show reduced solubility in organic solvents and increased viscosity, which can complicate formulation and conjugation workflows [1]. The moderate 11-unit chain length provides a balanced solubility profile that maintains aqueous compatibility while enabling dissolution in a broader range of organic reaction media than longer PEG chains .

Solubility Drug Formulation PEG Linker

Terminal Hydroxyl Functional Group Utility: m-PEG11-OH vs. Methoxy-Terminated PEGs

m-PEG11-OH bears a single terminal hydroxyl group that serves as a reactive handle for further derivatization into activated esters (e.g., NHS esters), ethers, carboxylic acids, amines, or other functional groups . This contrasts with fully methoxy-capped PEGs (e.g., mPEG-OMe) that lack a reactive terminus and cannot be directly conjugated to target molecules. The hydroxyl group can be activated under mild conditions with typical conversion efficiencies exceeding 90% to yield monofunctionalized PEG derivatives [1]. m-PEG11-OH therefore functions as a versatile building block for creating custom PEGylated conjugates, whereas methoxy-terminated PEGs are limited to use as solubility enhancers or non-functional spacers [2].

Bioconjugation PEGylation Functional Group

High-Value Application Scenarios for m-PEG11-OH Based on Quantitative Evidence


PROTAC Linker Optimization and Structure-Activity Relationship (SAR) Studies

m-PEG11-OH serves as a precisely defined linker for constructing PROTAC libraries where linker length is a critical variable affecting ternary complex formation and degradation efficiency [1]. The 11-unit PEG chain provides a specific conformational ensemble that can be systematically compared against shorter (PEG2-PEG8) and longer linkers to map length-dependent degradation profiles. The monodisperse nature (PDI 1.0) ensures that observed biological effects are attributable solely to linker length rather than compositional heterogeneity, enabling rigorous SAR conclusions .

Monodisperse PEGylation of Peptides and Small-Molecule Drugs for Pharmacokinetic Optimization

The single terminal hydroxyl group of m-PEG11-OH can be activated and conjugated to therapeutic peptides or small molecules to improve aqueous solubility and modulate pharmacokinetic properties [1]. Unlike polydisperse PEGylation, monodisperse m-PEG11-OH conjugation yields a single, well-defined molecular species with predictable in vivo behavior, simplifying regulatory characterization and enabling precise control over clearance rates and biodistribution . The compound's DMSO solubility of ≥100 mg/mL facilitates efficient conjugation under diverse reaction conditions .

Synthesis of Functionalized PEG Building Blocks for Bioconjugation

m-PEG11-OH is an ideal starting material for synthesizing heterobifunctional PEG derivatives (e.g., m-PEG11-NHS ester, m-PEG11-azide, m-PEG11-maleimide) due to the high reactivity of its terminal hydroxyl group [1]. Derivatization proceeds with high conversion efficiency, yielding monofunctionalized products that retain the benefits of monodispersity and defined chain length. These building blocks are essential for constructing site-specifically modified proteins, antibody-drug conjugates (ADCs), and surface-functionalized nanoparticles .

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